Trans-2-(pinacol boronate)vinylboronic acid mida ester
Overview
Description
Trans-2-(pinacol boronate)vinylboronic acid mida ester is a boronic acid derivative that has garnered significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the synthesis of pharmaceutical intermediates. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers and industrial chemists alike .
Preparation Methods
The synthesis of trans-2-(pinacol boronate)vinylboronic acid mida ester typically involves the reaction of vinylboronic acid with pinacol boronate under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Trans-2-(pinacol boronate)vinylboronic acid mida ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Trans-2-(pinacol boronate)vinylboronic acid mida ester has a wide range of applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the development of bioconjugates and probes for biological studies.
Medicine: In medicinal chemistry, this compound is used to develop new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which trans-2-(pinacol boronate)vinylboronic acid mida ester exerts its effects is primarily through its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with a wide range of molecular targets. In biological systems, this interaction can inhibit enzymes that rely on diol-containing cofactors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Trans-2-(pinacol boronate)vinylboronic acid mida ester can be compared with other boronic acid derivatives, such as:
Vinylboronic acid pinacol ester: Similar in structure but lacks the MIDA ester moiety, making it less stable under certain conditions.
Trans-2-bromovinylboronic acid MIDA ester: Contains a bromine atom, which can participate in additional types of chemical reactions, such as halogenation.
Vinylboronic acid MIDA ester: Lacks the pinacol boronate group, which can affect its reactivity and stability.
The uniqueness of this compound lies in its combination of the pinacol boronate and MIDA ester groups, providing enhanced stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21B2NO6/c1-12(2)13(3,4)22-15(21-12)7-6-14-19-10(17)8-16(5)9-11(18)20-14/h6-7H,8-9H2,1-5H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTNIQCFWSPASI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CB2OC(C(O2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/B2OC(C(O2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21B2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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